molecular formula C13H14O3 B3086697 Ethyl 1-Benzoylcyclopropanecarboxylate CAS No. 116195-48-3

Ethyl 1-Benzoylcyclopropanecarboxylate

Cat. No.: B3086697
CAS No.: 116195-48-3
M. Wt: 218.25 g/mol
InChI Key: BSICOONDGJJXCW-UHFFFAOYSA-N
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Description

Ethyl 1-Benzoylcyclopropanecarboxylate is an organic compound with the molecular formula C13H14O3. It is a member of the ester family and is characterized by a cyclopropane ring bonded to a benzoyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Benzoylcyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with benzoyl chloride in the presence of a catalyst such as copper(I) chloride. The reaction proceeds via the formation of a diazo intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Benzoylcyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-Benzoylcyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-Benzoylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The benzoyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 1-Benzoylcyclopropane-1-carboxylate
  • Cyclopropanecarboxylic acid
  • Cyclopropyl methyl ketone

These compounds share structural similarities but differ in their functional groups and reactivity .

Biological Activity

Ethyl 1-benzoylcyclopropanecarboxylate (CAS No. 116195-48-3) is an organic compound characterized by its unique cyclopropane structure fused with a benzoyl group and an ethyl ester. Its molecular formula is C13H14O3C_{13}H_{14}O_{3}. This compound has garnered interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities, although research on its specific effects remains limited.

Structural Characteristics

This compound features a cyclopropane ring, which contributes to its reactivity and potential pharmacological properties. The presence of the benzoyl group enhances its electrophilic character, making it a candidate for various nucleophilic reactions. This structural uniqueness may confer distinct biological properties compared to similar compounds.

Biological Activity Overview

Research into the biological activity of this compound indicates potential pharmacological effects, particularly in the realms of anti-inflammatory and anticancer activities. Compounds with similar structures often exhibit these properties, suggesting that this compound may also possess similar effects.

Potential Pharmacological Properties

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation, indicating that this compound may share this property.
  • Anticancer Activity : The structural features of this compound suggest it could interact with cellular mechanisms involved in cancer progression, although specific studies are needed to confirm this.

Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential biological activities:

  • Nucleophilic Substitution Reactions : The carbonyl group in the benzoyl moiety can act as an electrophile, allowing for nucleophilic attack by various nucleophiles, which is crucial for developing derivatives with enhanced biological activity.
  • Comparative Studies : Research on structurally similar compounds has shown various biological activities:
    Compound NameStructural FeaturesUnique Properties
    BenzoylacetoneContains a benzoyl group; lacks cyclopropaneKnown for its use as a flavoring agent
    Methyl 2-benzoylpropanoateSimilar ester structure; different alkane lengthExhibits anti-inflammatory activity
    Ethyl 2-benzoylbutanoateSimilar ester; longer carbon chainPotentially useful in drug synthesis

Properties

IUPAC Name

ethyl 1-benzoylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-12(15)13(8-9-13)11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSICOONDGJJXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1370 ml of acetonitrile were added ethyl benzoylacetate (49.9 g, 0.26 mol), 1,2-dibromomethane (48.8 g, 0.26 g) and anhydrous potassium carbonate (143.6 g, 1.04 mol) and the mixture was stirred under reflux for 18 h. After cooling, the reaction mixture was filtrated and concentrated. The residual solution (56.3 g) was purified by silica gel column chromatography (ethyl acetate/hexane=1/5) to give the title compound (38.7 g) as a colorless oil (yield 68%).
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step One
Quantity
1370 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-Benzoylcyclopropanecarboxylate
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Ethyl 1-Benzoylcyclopropanecarboxylate
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Ethyl 1-Benzoylcyclopropanecarboxylate
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Ethyl 1-Benzoylcyclopropanecarboxylate
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Ethyl 1-Benzoylcyclopropanecarboxylate
Reactant of Route 6
Ethyl 1-Benzoylcyclopropanecarboxylate

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